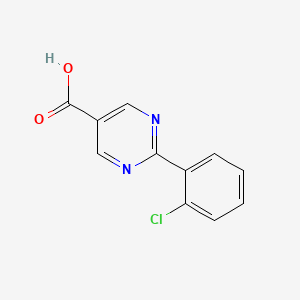

2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid

Description

2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid (CAS 928712-83-8) is a pyrimidine derivative featuring a 2-chlorophenyl substituent at position 2 and a carboxylic acid group at position 5 of the pyrimidine ring. This compound is of interest in medicinal chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules.

Properties

IUPAC Name |

2-(2-chlorophenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-9-4-2-1-3-8(9)10-13-5-7(6-14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAPUCSVKRFGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589766 | |

| Record name | 2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928712-83-8 | |

| Record name | 2-(2-Chlorophenyl)-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928712-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.

Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorinated aromatic compound with a nucleophile, such as an amine or an alkoxide.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide or the hydrolysis of an ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents for substitution reactions include nucleophiles like amines, alkoxides, and thiols, as well as electrophiles like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

The compound has shown promising anticancer properties. Studies indicate that it can induce apoptosis in cancer cells and inhibit cell proliferation. For example, research demonstrated that derivatives of pyrimidine compounds, including 2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid, exhibited significant antiproliferative effects against human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 μM, outperforming the standard chemotherapeutic agent 5-Fluorouracil .

Anti-inflammatory Effects

This compound also exhibits notable anti-inflammatory properties. In vitro assays have shown that it inhibits cyclooxygenase-2 (COX-2) activity with an IC50 comparable to established anti-inflammatory drugs like celecoxib . The following table summarizes the IC50 values for COX-2 inhibition:

| Compound | IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

| Indomethacin | 9.17 |

Agricultural Chemicals

In agricultural applications, this compound is utilized in the formulation of herbicides and fungicides. Its efficacy in crop protection is attributed to its ability to inhibit specific enzymes involved in plant growth regulation and disease resistance . This compound helps improve crop yield and protect against various pathogens.

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound in biochemical studies to explore enzyme interactions and mechanisms of action. Its role as an enzyme inhibitor contributes to a better understanding of disease pathways, particularly in inflammatory responses and cancer biology .

Material Science

In material science, this compound is investigated for its potential in developing novel materials, including polymers and coatings that exhibit enhanced durability and chemical resistance. This application is crucial for industries requiring materials that withstand harsh environmental conditions .

Analytical Chemistry

The compound serves as a standard reference in analytical techniques such as chromatography. It aids in the identification and quantification of related compounds within complex mixtures, facilitating accurate chemical analysis .

Case Studies

- Anticancer Research : A study evaluated the effects of various pyrimidine derivatives on cancer cell lines, demonstrating that certain substitutions on the pyrimidine ring significantly enhanced anticancer activity through apoptosis induction mechanisms .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that pyrimidine derivatives could effectively reduce inflammation markers, suggesting their potential as therapeutic agents against inflammatory diseases .

- Agricultural Field Trials : Field trials have indicated that formulations containing this compound can significantly reduce pest populations while promoting healthy crop growth, showcasing its dual role as both a pesticide and a growth enhancer .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Impact of Position 2 Substituents :

- Electron-withdrawing groups (e.g., Cl, CF₃) increase the pyrimidine ring's electrophilicity, enhancing reactivity in nucleophilic substitution reactions .

- Aromatic substituents (e.g., 2-chlorophenyl) improve binding to hydrophobic pockets in target proteins .

Functional Group Modifications

Functional Group Effects :

Structural Insights :

- Multi-substituted derivatives (e.g., dual CF₃ or thioether-anilino) enable synergistic interactions in enzyme active sites .

Biological Activity

2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its anti-inflammatory, antiviral, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClN3O2. The compound features a pyrimidine ring substituted with a chlorophenyl group and a carboxylic acid moiety, contributing to its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit potent anti-inflammatory effects.

- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that related compounds demonstrate IC50 values comparable to established anti-inflammatory drugs like indomethacin and celecoxib .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Indomethacin | 0.25 | 0.07 |

| Celecoxib | 14.7 | 0.05 |

| This compound | TBD | TBD |

- Case Study : In a carrageenan-induced paw edema model, pyrimidine derivatives showed significant inhibition of inflammation, with some compounds achieving over 40% inhibition compared to standard treatments .

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties against various viruses.

- Inhibition Studies : It has demonstrated effectiveness against Zika virus (ZIKV) and Dengue virus (DENV-2), with EC50 values indicating substantial antiviral activity .

| Virus | EC50 (µM) |

|---|---|

| ZIKV | 2.4 |

| DENV-2 | 1.4 |

- Mechanism : The presence of the chloro group enhances the compound's ability to interact with viral proteins, potentially inhibiting viral replication .

3. Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies.

- Cytotoxicity : In vitro tests on cancer cell lines such as A549 (lung cancer) have shown that the compound exhibits significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 40.54 |

| Caco-2 | 29.77 |

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific pathways involved in cell cycle regulation and programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- The pyrimidine core is essential for interaction with biological targets.

- The chlorophenyl group enhances lipophilicity and binding affinity to proteins.

- The carboxylic acid moiety may facilitate hydrogen bonding with active sites on enzymes or receptors.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid?

A two-step approach is commonly employed:

- Step 1 : Suzuki-Miyaura cross-coupling of 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with (2-chlorophenyl)boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent system like DMF/H₂O at 80–100°C .

- Step 2 : Hydrolysis of the ethyl ester using NaOH in a water/ethanol mixture (1:1 v/v) at room temperature, followed by acidification with HCl to precipitate the carboxylic acid . Yields can be optimized by adjusting reaction time (1–3 hours) and stoichiometry (1:1.2 molar ratio for boronic acid to iodide).

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

- LCMS : Monitor the molecular ion peak at m/z 249 [M+H]⁺ (calculated for C₁₁H₇ClN₂O₂). Adjust ionization parameters (e.g., ESI+ mode) to minimize fragmentation .

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to achieve a retention time of ~1.3 minutes, similar to structurally related pyrimidine derivatives .

- ¹H NMR : Key signals include a singlet for the pyrimidine H-4 proton (δ 8.9–9.1 ppm) and aromatic protons from the 2-chlorophenyl group (δ 7.3–7.6 ppm) .

Q. What purification strategies are effective for isolating the compound?

After acidification, extract the crude product with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure. Final purification via recrystallization (e.g., ethanol/water) or preparative HPLC (C18 column, isocratic elution) improves purity to >95% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Core modifications : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to assess electronic effects on biological activity .

- Carboxylic acid bioisosteres : Substitute the -COOH group with tetrazoles or sulfonamides to evaluate metabolic stability .

- Data validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to resolve discrepancies in activity profiles .

Q. What crystallographic techniques are suitable for analyzing its molecular structure?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation of a saturated DMSO/water solution. Resolve the structure to confirm the planar pyrimidine ring and dihedral angle (~75°) between the pyrimidine and chlorophenyl groups .

- DFT calculations : Compare experimental bond lengths (e.g., C-Cl: 1.73 Å) with theoretical values to validate electronic effects .

Q. How can researchers address contradictory solubility data in different solvent systems?

- pH-dependent solubility : Perform equilibrium solubility studies across pH 1–7 (e.g., using USP buffers) to identify ionization-driven variations. The compound typically exhibits low solubility (<0.1 mg/mL) in neutral aqueous media but improves under alkaline conditions (pH >10) .

- Co-solvent screening : Test binary mixtures (e.g., PEG-400/water) to enhance solubility for in vivo formulations .

Methodological Notes

- Synthetic reproducibility : Ensure anhydrous conditions during coupling reactions to prevent boronic acid decomposition .

- Analytical validation : Cross-validate LCMS and NMR data with commercial reference standards (e.g., 2-phenylpyrimidine-5-carboxylic acid derivatives) to confirm structural integrity .

- Safety : Handle chlorinated intermediates in fume hoods due to potential respiratory hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.